Bis(benzoylthio)dibutylstannane

Beschreibung

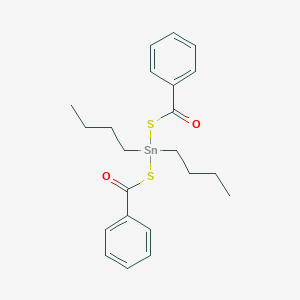

Bis(benzoylthio)dibutylstannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two benzoylthio (C₆H₅COS⁻) ligands. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research due to their tunable electronic and steric properties .

Eigenschaften

CAS-Nummer |

15481-48-8 |

|---|---|

Molekularformel |

C22H28O2S2Sn |

Molekulargewicht |

507.3 g/mol |

IUPAC-Name |

S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |

InChI |

InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

BRIMXLZSNXEUEL-UHFFFAOYSA-L |

SMILES |

CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |

Isomerische SMILES |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

Kanonische SMILES |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

Andere CAS-Nummern |

15481-48-8 |

Synonyme |

bis(benzoylthio)dibutylstannane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Organotin Compounds

Structural Analogues

Bis(diethylamino)dibutylstannane

- Structure: Tin center with two butyl groups and two diethylamino (NEt₂) ligands.

- Key Differences: Ligand Type: Diethylamino groups are electron-donating, whereas benzoylthio ligands are electron-withdrawing due to the carbonyl and sulfur moieties. Reactivity: Diethylamino ligands favor nucleophilic reactivity, while benzoylthio groups may stabilize electrophilic tin centers .

- Applications : Used in the synthesis of polystannanes and as precursors for tin-based polymers .

Dibutyltin Dilaurate

- Structure : Tin bonded to two butyl groups and two laurate (CH₃(CH₂)₁₀COO⁻) ligands.

- Key Differences: Ligand Bulk: Laurate ligands are bulkier than benzoylthio groups, leading to reduced catalytic activity but enhanced thermal stability. Functionality: Dibutyltin dilaurate is a well-known catalyst in polyurethane foaming, whereas benzoylthio derivatives may exhibit distinct catalytic behavior in sulfur-mediated reactions .

Electronic and Spectroscopic Properties

Electronic Effects

- Computational studies on similar push-pull organotin systems suggest significant HOMO-LUMO gap modulation, which could influence optoelectronic applications .

Spectroscopic Characterization

- NMR Data: For related compounds (e.g., bis(diethylamino)dibutylstannane), ¹H-NMR signals for butyl protons appear at δ 0.8–1.6 ppm, while benzoylthio protons would resonate downfield (δ 7.2–8.1 ppm) due to aromatic and carbonyl effects .

- UV-Vis : Benzoylthio ligands may introduce absorption bands in the 250–300 nm range, attributable to π→π* transitions in the aromatic system .

Comparative Data Table

| Compound | Molecular Formula | Key Ligands | Thermal Stability (°C) | Applications |

|---|---|---|---|---|

| Bis(benzoylthio)dibutylstannane | C₂₂H₂₆O₂S₂Sn | Benzoylthio, butyl | ~200 (estimated) | Catalysis, material science |

| Bis(diethylamino)dibutylstannane | C₁₂H₂₈N₂Sn | Diethylamino, butyl | ~180 | Polymer precursors |

| Dibutyltin Dilaurate | C₃₂H₆₄O₄Sn | Laurate, butyl | >250 | Polyurethane catalysis |

Research Findings and Trends

- Catalytic Performance: Organotin compounds with sulfur ligands, such as benzoylthio derivatives, show promise in thiol-ene click reactions due to their affinity for sulfur-containing substrates. This contrasts with amino-substituted tins, which are less effective in sulfur-rich environments .

- Toxicity and Environmental Impact: Dibutyltin compounds generally exhibit higher toxicity than their dimethyl or dioctyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.